
3-(4-phenoxyphenoxy)propanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-phenoxyphenoxy)propanoic acid is an organic compound with the molecular formula C15H14O4 It is characterized by the presence of two phenoxy groups attached to a propanoic acid backbone
Mechanism of Action
Target of Action
Phenolic compounds, which 3-(4-phenoxyphenoxy)propanoic acid is a derivative of, are known to interact with a variety of cellular targets, including enzymes and receptors .
Mode of Action
Phenolic compounds are known to interact with their targets in a variety of ways, including direct binding, modulation of enzymatic activity, and alteration of membrane properties .
Biochemical Pathways
Phenolic compounds are known to affect a variety of biochemical pathways, including those involved in inflammation, oxidative stress, and cell signaling .
Pharmacokinetics
Phenolic compounds are generally known to be rapidly absorbed and metabolized, with wide tissue distribution .
Result of Action
Phenolic compounds are known to have a variety of effects, including antioxidant, anti-inflammatory, and anticancer activities .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can influence the activity of phenolic compounds .
Biochemical Analysis
Cellular Effects
Compounds with similar structures have shown to reduce cellular lipid accumulation and inhibit foam cell formation .
Molecular Mechanism
Compounds with similar structures have shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Similar compounds have been found to play a role in regulating cellular lipid metabolism .
Transport and Distribution
Similar compounds have been found to play a role in cellular lipid metabolism, which could potentially influence its transport and distribution .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-phenoxyphenoxy)propanoic acid typically involves the reaction of 4-phenoxyphenol with 3-chloropropanoic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxy group displaces the chlorine atom on the propanoic acid derivative. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-phenoxyphenoxy)propanoic acid can undergo various chemical reactions, including:
Oxidation: The phenoxy groups can be oxidized to form quinones under the influence of strong oxidizing agents.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of 3-(4-phenoxyphenoxy)propanol.
Substitution: Formation of nitro or halogenated derivatives of the phenoxy groups.
Scientific Research Applications
3-(4-phenoxyphenoxy)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
3-(4-aminophenyl)propanoic acid: Contains an amino group instead of phenoxy groups.
3-(4-hydroxyphenyl)propanoic acid: Contains a hydroxy group instead of phenoxy groups.
3-(4-methoxyphenyl)propanoic acid: Contains a methoxy group instead of phenoxy groups.
Uniqueness
3-(4-phenoxyphenoxy)propanoic acid is unique due to the presence of two phenoxy groups, which impart distinct chemical and physical properties. These groups can participate in various chemical reactions, making the compound versatile for different applications.
Properties
IUPAC Name |
3-(4-phenoxyphenoxy)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c16-15(17)10-11-18-12-6-8-14(9-7-12)19-13-4-2-1-3-5-13/h1-9H,10-11H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUEYPRQSNVNTIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)OCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
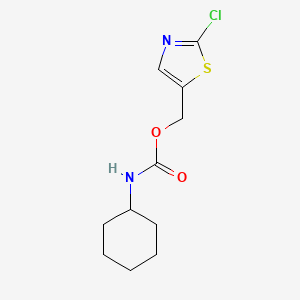
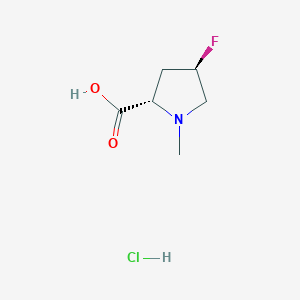
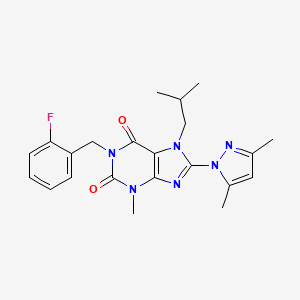
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-fluorobenzamide](/img/structure/B2727442.png)
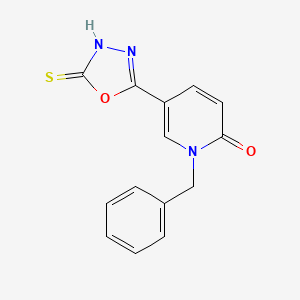

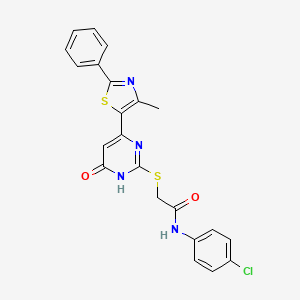

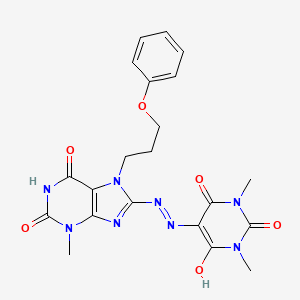
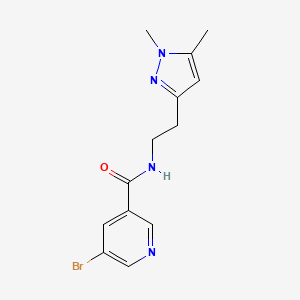
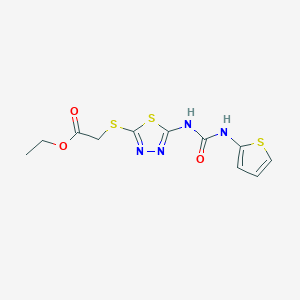
![2-[(2E)-3-(dimethylamino)prop-2-enoyl]-3-hydroxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2727451.png)
![N-(2,4-dichlorophenyl)-2-{N-[3-(trifluoromethyl)phenyl]benzenesulfonamido}acetamide](/img/structure/B2727452.png)
![1-[5-(furan-2-yl)thiophen-2-yl]-2-[(9-methyl-9H-purin-6-yl)amino]ethan-1-ol](/img/structure/B2727455.png)
